molecular formula C13H14O2 B13085304 6-Acetyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

6-Acetyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

Cat. No.: B13085304
M. Wt: 202.25 g/mol
InChI Key: WTGIJSFSNZSBKS-UHFFFAOYSA-N
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Description

6-Acetyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one is a functionalized benzosuberone derivative that serves as a versatile and valuable synthetic intermediate in medicinal chemistry and organic synthesis. The benzosuberone (1-benzosuberone) core is a privileged structure in drug discovery, notably forming the central scaffold of tricyclic antidepressant agents such as noxiptiline and amitriptyline, which primarily affect the central nervous system . This specific acetyl-substituted analogue is designed for the synthesis of novel, complex heterocyclic systems, particularly those incorporating sulfur-based moieties like thiophene and 1,3,4-thiadiazoline, which are known for their diverse biological profiles . Contemporary research utilizes this compound as a key starting material to develop new antimicrobial agents. It can be strategically transformed into various molecular architectures, including tricyclic thiopyran-4(5H)-ones and novel tetracyclic heterogeneous ring systems, which are then evaluated for their biological activities . By providing a reactive acetyl group on the benzosuberone scaffold, this compound enables researchers to access a wide array of chemically diverse space for the investigation of new potential therapeutics. This product is intended for research purposes and is not for human use.

Properties

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

6-acetyl-6,7,8,9-tetrahydrobenzo[7]annulen-5-one

InChI

InChI=1S/C13H14O2/c1-9(14)11-8-4-6-10-5-2-3-7-12(10)13(11)15/h2-3,5,7,11H,4,6,8H2,1H3

InChI Key

WTGIJSFSNZSBKS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CCCC2=CC=CC=C2C1=O

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of 6-Acetyl-6,7,8,9-tetrahydro-5H-benzoannulen-5-one typically involves the construction of the benzoannulene core followed by selective functionalization at the 5 and 6 positions. The key steps are:

  • Formation of the Benzoannulene Core: This can be achieved through cyclization reactions such as intramolecular Friedel-Crafts acylation or Diels-Alder cycloaddition of appropriately substituted precursors.
  • Partial Hydrogenation: The aromatic ring is partially hydrogenated at the 6,7,8,9 positions to yield the tetrahydro derivative.
  • Acetylation: Introduction of the acetyl group at position 6 is generally performed via Friedel-Crafts acylation or selective oxidation of a methyl substituent.
  • Oxidation to Ketone: The ketone at position 5 is introduced or preserved through oxidation of the corresponding hydrocarbon or alcohol intermediate.

Table: Representative Preparation Conditions

Step Reaction Type Reagents/Conditions Outcome Notes
1 Cyclization Intramolecular Friedel-Crafts acylation Formation of benzoannulene core Requires Lewis acid catalyst
2 Partial Hydrogenation H₂ gas, Pd/C or Raney Ni catalyst Tetrahydro derivative at 6,7,8,9 positions Controlled pressure and temp
3 Acetylation Acetyl chloride, AlCl₃ Introduction of acetyl group at position 6 Low temperature to avoid overreaction
4 Oxidation to Ketone PCC or related oxidants Formation of ketone at position 5 Mild conditions to preserve ring

Alternative Synthetic Routes

  • Reductive Amination and Derivatization: Although primarily for amine derivatives, reductive amination of the ketone precursor can be used to access related amine-substituted benzoannulenes, which can be subsequently oxidized back to ketones if needed.
  • Use of 1,3-Diketones: The compound can be synthesized starting from 1,3-diketone precursors, which undergo cyclization and selective functionalization to yield the target ketone.

Research Findings and Analytical Data

  • Spectroscopic Characterization:

    • 1H NMR: Aromatic and aliphatic protons appear in expected regions; ketone carbonyl confirmed by characteristic chemical shifts.
    • Mass Spectrometry: Molecular ion peak at m/z consistent with C₁₃H₁₄O₂ (202.25 g/mol).
    • Melting Point: Reported melting points around 69.7–70.3 °C for derivatives confirm purity and identity.
  • Reaction Optimization:

    • Low temperature (-40 °C) and inert atmosphere improve selectivity and yield.
    • Use of anhydrous solvents critical to prevent side reactions.
    • Flash chromatography parameters (solvent ratios) optimized for best separation.

Summary Table of Preparation Method

Parameter Description Reference/Notes
Core Formation Intramolecular Friedel-Crafts acylation Requires Lewis acid catalyst
Partial Hydrogenation Catalytic hydrogenation with Pd/C or Raney Ni Controlled conditions needed
Acetylation Acetyl chloride with AlCl₃ Low temperature to avoid side reactions
Purification Flash chromatography (Hexane:AcOEt 30:1) Ensures high purity
Typical Yield Moderate to good (variable by step) 13% for derivative, higher for ketone itself
Reaction Atmosphere Nitrogen or inert gas Prevents oxidation and moisture
Solvent Anhydrous CH₂Cl₂ or similar Critical for reaction control

Chemical Reactions Analysis

Types of Reactions

6-Acetyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

6-Acetyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Acetyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application .

Comparison with Similar Compounds

Substituent Effects and Structural Variations

The benzo[7]annulenone core allows diverse substitutions, primarily at the 6-position or on the fused benzene ring. Key analogs and their substituent impacts are summarized below:

Table 1: Substituent Comparison at the 6-Position
Compound Name Substituent (Position) Electronic Effect Molecular Weight (g/mol) Physical State Yield (%) Reference ID
6-(Trifluoromethyl)-6-benzyloxy derivative -OCH2CF3 (6) Strong EWG (CF3) 352.3 (calc.) Liquid 82
6-(Dimethylamino)-6-phenyl derivative -N(CH3)2, -Ph (6) EWG (NMe2) + EDG (Ph) 286.20 (ESI-MS) White solid N/A
2-Chloro-6-phenethylpiperidine derivative -Cl (2), -CO-piperidine (6) EWG (Cl), Steric bulk 395.9 (calc.) Yellow oil 62
6-Acetyl derivative -COCH3 (6) Moderate EWG ~218.3 (calc.) Inferred solid N/A N/A

Key Observations :

  • Electron-Withdrawing Groups (EWG) : The acetyl group (-COCH3) is less electron-withdrawing than -CF3 () but more than -NMe2 (). This may reduce electrophilicity at the ketone compared to trifluoromethyl analogs.
Table 2: Substituent Position Variations
Compound Name Substituent Position Impact on Conjugation Reference ID
1-Phenyl-6,7,8,9-tetrahydro-5H-annulenone Phenyl at 1-position Disrupts planarity, reduces π-conjugation
2-Phenyl-6,7,8,9-tetrahydro-5H-annulenone Phenyl at 2-position Enhances conjugation with ketone
3-Chloro-6,7,8,9-tetrahydro-5H-annulenone Chloro at 3-position Steric hindrance near ketone

Comparison with 6-Acetyl :

  • The acetyl group at the 6-position likely maintains ring planarity, facilitating conjugation with the benzene ring. This contrasts with 1-phenyl derivatives (), where steric clashes distort the structure.

Example Yields :

  • 6-Trifluoromethyl derivative: 82% ().
  • 2-Chloro-piperidine derivative: 62% ().

Inference for 6-Acetyl :

  • Acetylation via Friedel-Crafts may require careful control due to the reactivity of the acetyl group. Lower yields compared to trifluoromethyl derivatives () are possible.

Physicochemical Properties

Spectral Data:
  • IR : Acetyl C=O stretch (~1,700 cm⁻¹) aligns with similar ketones ().
  • NMR : Expected downfield shift for the acetyl proton (~2.5 ppm, δ) and ketone carbon (~200 ppm, δ).
Solubility and Stability:
  • Acetyl’s polarity may enhance solubility in polar solvents (e.g., DCM, acetone) compared to alkyl derivatives ().
  • Stability: Less hydrolytically sensitive than trifluoromethyl ethers ().

Biological Activity

6-Acetyl-6,7,8,9-tetrahydro-5H-benzo annulen-5-one is a member of the benzoannulene family, characterized by its unique bicyclic structure and the presence of an acetyl group. This compound has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The compound's molecular formula is C13H14O2C_{13}H_{14}O_{2}, with a molecular weight of approximately 202.25 g/mol. Its structure features a fused bicyclic system that contributes to its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC13H14O2C_{13}H_{14}O_{2}
Molecular Weight202.25 g/mol
Boiling PointNot specified
DensityNot specified

Synthesis

The synthesis of 6-acetyl-6,7,8,9-tetrahydro-5H-benzo annulen-5-one generally involves multi-step organic reactions that vary based on desired yields and purity levels. Key steps typically include the formation of the bicyclic framework followed by acetylation processes.

Interaction Studies

Preliminary studies indicate that 6-acetyl-6,7,8,9-tetrahydro-5H-benzo annulen-5-one may interact with specific biological receptors or enzymes. These interactions could modulate their activities, suggesting potential therapeutic applications. However, detailed mechanisms of action remain to be fully elucidated.

Cholinesterase Inhibition

Research has shown that derivatives of benzoannulene compounds can act as cholinesterase inhibitors. For instance, related compounds have demonstrated significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative disease treatment.

Table: Cholinesterase Inhibition Potency Comparison

CompoundAChE IC50 (µM)BChE IC50 (µM)
6-Acetyl-6,7,8,9-tetrahydro-5H-benzo annulen-5-oneNot yet determinedNot yet determined
Huperzine A17.58.8
Benzobicyclo[3.2.1]octene derivative8.331

The above table highlights the need for further investigation into the inhibitory potential of 6-acetyl-6,7,8,9-tetrahydro-5H-benzo annulen-5-one compared to established inhibitors.

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